![molecular formula C31H19Br B13652634 2-Bromo-2'-phenyl-9,9'-spirobi[fluorene] CAS No. 1911626-20-4](/img/structure/B13652634.png)
2-Bromo-2'-phenyl-9,9'-spirobi[fluorene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-2’-phenyl-9,9’-spirobi[fluorene] is a derivative of spirobifluorene, characterized by the presence of a bromine atom and a phenyl group attached to the spirobifluorene core. This compound is known for its high photoluminescence efficiency and good chemical stability, making it a valuable material in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2’-phenyl-9,9’-spirobi[fluorene] typically involves the bromination of spirobifluorene derivatives. One common method includes dissolving 2-bromo-9-hydroxy-9-(2-biphenyl)fluorene in acetic acid containing hydrochloric acid, followed by refluxing to produce the desired compound . The reaction conditions often involve elevated temperatures and the use of strong acids to facilitate the bromination process.
Industrial Production Methods
Industrial production of 2-Bromo-2’-phenyl-9,9’-spirobi[fluorene] may involve bulk synthesis techniques, including custom synthesis and procurement of raw materials. Companies like ChemScene offer bulk manufacturing and sourcing services for this compound .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-2’-phenyl-9,9’-spirobi[fluorene] undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Common reagents used in reactions involving 2-Bromo-2’-phenyl-9,9’-spirobi[fluorene] include strong acids like hydrochloric acid and oxidizing agents. Reaction conditions often involve elevated temperatures and controlled environments to ensure the desired transformations.
Major Products Formed
The major products formed from reactions involving 2-Bromo-2’-phenyl-9,9’-spirobi[fluorene] depend on the specific reaction type. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions may produce oxidized forms of the compound.
Scientific Research Applications
2-Bromo-2’-phenyl-9,9’-spirobi[fluorene] has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.
Biology: Employed in studies involving photoluminescent materials and their interactions with biological systems.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism of action of 2-Bromo-2’-phenyl-9,9’-spirobi[fluorene] primarily involves its photoluminescent properties. The compound absorbs light and re-emits it, making it useful in applications requiring high photoluminescence efficiency. The molecular targets and pathways involved in its action depend on the specific application, such as its interaction with other materials in OLEDs or its behavior in biological systems.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-9,9’-spirobi[9H-fluorene]: Another derivative of spirobifluorene with similar photoluminescent properties.
2,2’,7,7’-Tetrabromo-9,9’-spirobi[fluorene]: Used as a blue-emitting material in electroluminescent devices.
2,2’-Diamino-7-tert-butyl-9,9’-spirobi[fluorene]: A derivative with different functional groups, used in various chemical applications.
Uniqueness
2-Bromo-2’-phenyl-9,9’-spirobi[fluorene] is unique due to its combination of a bromine atom and a phenyl group, which enhances its photoluminescent efficiency and chemical stability. This makes it particularly valuable in applications requiring high-performance materials, such as OLEDs and other electronic devices.
Properties
CAS No. |
1911626-20-4 |
|---|---|
Molecular Formula |
C31H19Br |
Molecular Weight |
471.4 g/mol |
IUPAC Name |
2'-bromo-2-phenyl-9,9'-spirobi[fluorene] |
InChI |
InChI=1S/C31H19Br/c32-22-15-17-26-24-11-5-7-13-28(24)31(30(26)19-22)27-12-6-4-10-23(27)25-16-14-21(18-29(25)31)20-8-2-1-3-9-20/h1-19H |
InChI Key |
ZQAGVQFOHYDZIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=CC=CC=C4C35C6=CC=CC=C6C7=C5C=C(C=C7)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Ethylidene-6'-hydroxy-1'-methoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B13652553.png)
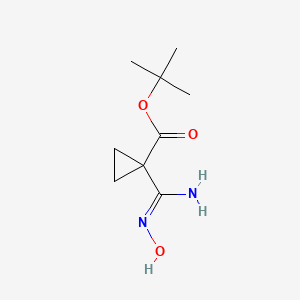
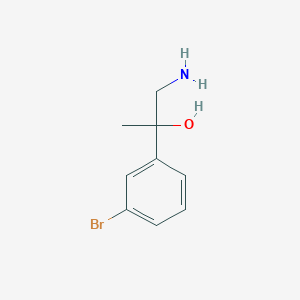
![(3aS,3a'S,8aR,8a'R)-2,2'-(1,3-Bis(3,5-dimethoxyphenyl)propane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B13652560.png)
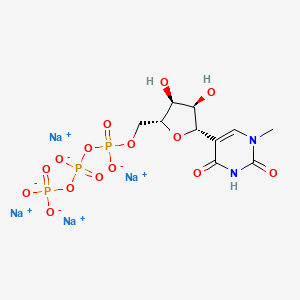
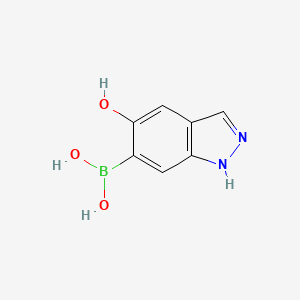
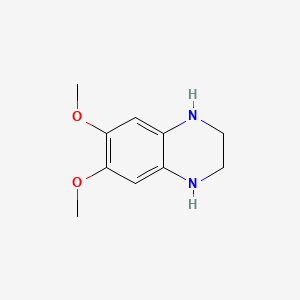
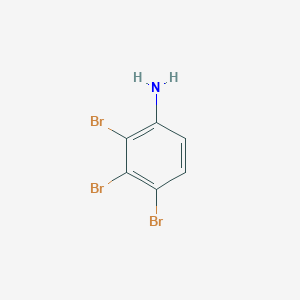
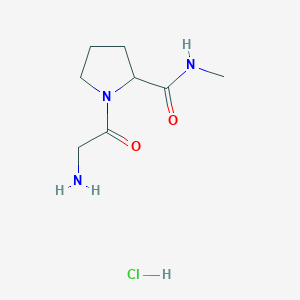
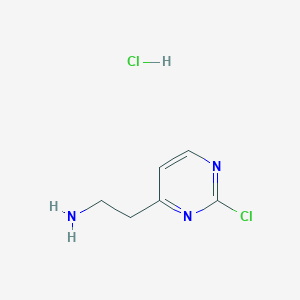
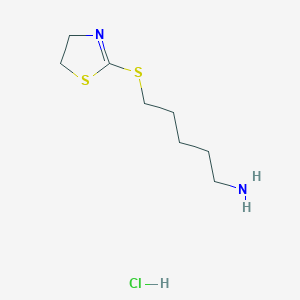
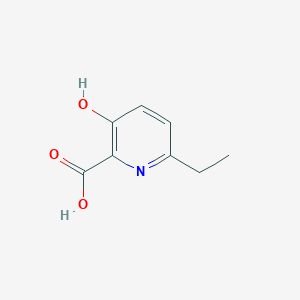
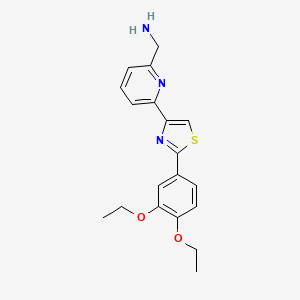
![18-[[5-[2-[2-[2-[2-[2-(Carboxymethoxy)ethoxy]ethylamino]-2-oxoethoxy]ethoxy]ethylamino]-1-[(2-methylpropan-2-yl)oxy]-1,5-dioxopentan-2-yl]amino]-18-oxooctadecanoic acid](/img/structure/B13652623.png)
